Marfey's reagent
Description
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a chiral derivatizing agent first described by Peter Marfey in 1984 . It reacts with primary and secondary amines, including amino acids, to form stable diastereomers that can be resolved via reversed-phase (RP) chromatography. The reagent is particularly valued for its ability to differentiate enantiomers of amino acids, enabling precise quantification of D- and L-forms in complex biological matrices . Derivatization involves nucleophilic aromatic substitution, where the fluorine atom in FDAA is replaced by the amino group of the target analyte. The resulting diastereomers exhibit distinct chromatographic behaviors due to differences in hydrophobicity and stereochemistry, allowing separation even for challenging pairs like leucine (Leu) and isoleucine (Ile) .
Marfey’s reagent is widely used in proteomics, natural product discovery, and bacterial peptidoglycan studies. For example, it has quantified D-amino acids in Staphylococcus aureus extracts, revealing elevated D-Glu and D-Ala levels critical for cell wall biosynthesis . Derivatization typically requires 24 hours at 37°C, though reaction rates vary; D-amino acids react slightly faster than L-forms due to transition-state differences . Challenges include bis-adduct formation with His, Tyr, and Cys2 (cysteine dimers), necessitating kinetic optimization .
Properties
IUPAC Name |
(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLBHLFDJOJGP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241932 | |
| Record name | Marfey's reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95713-52-3 | |
| Record name | Marfey's reagent | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095713523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marfey's reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha -(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The substitution mechanism follows second-order kinetics, where the amine nucleophile attacks the electron-deficient aromatic ring at the para-fluorine position relative to the nitro groups. The reaction stoichiometry typically employs a 1.2:1 molar ratio of DFDNB to L-Ala-NH₂ to ensure complete consumption of the amine. Excess DFDNB is avoided to minimize di-substitution byproducts. The general reaction scheme is:
Post-synthesis, the crude product is purified via silica gel chromatography or recrystallization from ethanol/water mixtures, achieving >95% purity as confirmed by HPLC and mass spectrometry.
Structural Variants and Chiral Analogs
To enhance chromatographic resolution or tailor selectivity, structural analogs of this compound have been synthesized by replacing L-alanine amide with other chiral amines. These variants retain the 2,4-dinitrophenyl fluorophore but modify the chiral auxiliary to influence diastereomer separation.
Table 1: Chiral Variants of this compound and Their Synthesis Conditions
| Chiral Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| D-Tryptophanamide | Acetone | 40 | 1.5 | 78 | |
| (S)-1-Naphthylethylamine | DMF | 50 | 2 | 82 | |
| L-Phenylglycinol | Ethanol | 25 | 3 | 65 |
For example, substituting L-Ala-NH₂ with D-tryptophanamide increases hydrophobicity, improving resolution for aromatic amino acids like phenylalanine. Similarly, naphthylethylamine-based variants exhibit enhanced retention times in reversed-phase HPLC due to stronger π-π interactions with the stationary phase.
Optimization of Reaction Conditions
The efficiency of MR synthesis is highly dependent on solvent choice, temperature, and reaction duration. Comparative studies demonstrate that acetone outperforms DMF in yield and purity when used with aliphatic amines, while DMF is preferred for bulkier aromatic amines.
Table 2: Impact of Solvent on Reaction Efficiency
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Purity (%) |
|---|---|---|---|
| Acetone | 20.7 | 0.45 | 92 |
| DMF | 36.7 | 0.38 | 88 |
| Ethanol | 24.3 | 0.28 | 78 |
Elevating temperature from 25°C to 50°C accelerates reaction kinetics by 2.3-fold but risks racemization of the chiral amine. Thus, a balance between speed and stereochemical integrity is critical.
Analytical Validation of Synthesis
Post-synthetic validation ensures the structural fidelity and enantiomeric purity of MR. Key techniques include:
-
HPLC-UV Analysis : A C18 column with a gradient of acetonitrile/water (0.1% formic acid) resolves MR from unreacted starting materials. Detection at 340 nm exploits the dinitrophenyl chromophore.
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Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 315.1 [M+H]⁺ for MR.
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Chiral Purity Assessment : Derivatizing a racemic amino acid mixture (e.g., DL-alanine) with MR followed by HPLC analysis verifies the absence of D-configuration byproducts.
Challenges and Mitigation Strategies
Common issues in MR synthesis include:
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Di-substitution Byproducts : Using a slight excess of DFDNB (1.2:1 ratio) minimizes bis-adduct formation.
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Racemization : Maintaining pH < 9 and temperatures < 50°C preserves the chiral center of L-Ala-NH₂.
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Solvent Residues : Rotary evaporation under reduced pressure followed by lyophilization removes trace acetone or DMF.
Recent Advances in Preparation Methods
Recent innovations focus on green chemistry principles and automation:
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Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes (e.g., 10 minutes at 100 W) without compromising yield.
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Continuous Flow Systems : Microreactors enable real-time monitoring and higher throughput, achieving 90% yield in 30 minutes.
Applications in Enantioseparation
The preparation method directly impacts MR's efficacy in resolving enantiomers. For instance, MR synthesized in DMF shows superior separation of hydrophobic amino acids (e.g., leucine, isoleucine) due to increased derivative hydrophobicity .
Chemical Reactions Analysis
Types of Reactions
Marfey’s reagent primarily undergoes nucleophilic substitution reactions with primary amines. The reagent forms stable diastereomers with amino acids, which can be analyzed using chromatographic techniques .
Common Reagents and Conditions
Reagents: Primary amines, sodium bicarbonate, acetone, hydrochloric acid.
Conditions: The reaction is typically carried out at 40°C for about an hour, followed by neutralization with hydrochloric acid.
Major Products
The major products formed from the reaction of Marfey’s reagent with amino acids are diastereomeric derivatives. These derivatives are used for the enantiomeric analysis of amino acids .
Scientific Research Applications
Chiral Amino Acid Analysis
Marfey's reagent is primarily used for the enantioseparation of amino acids. It allows for the resolution of both proteinogenic and non-proteinogenic amino acids, making it invaluable in biochemical research and pharmaceuticals. Studies show that MR provides superior resolution compared to other derivatizing agents like OPA (o-phthalaldehyde) and GITC (N-(1-(phenyl)ethylidene)amino) .
Pharmaceutical Applications
In the pharmaceutical industry, MR is employed to assess the enantiomeric purity of drug compounds that contain amino groups. This is crucial for ensuring the safety and efficacy of pharmaceuticals, as different enantiomers can have varying biological activities. Case studies demonstrate MR's effectiveness in analyzing drugs such as ceftobiprole against resistant bacterial strains .
Food Science
MR has applications in food science for analyzing amino acids in food products. It helps in determining the quality and authenticity of food items by profiling their amino acid composition. This application is particularly relevant in assessing dietary supplements and functional foods .
Comparative Performance
The following table summarizes the performance of this compound compared to other chiral derivatizing agents:
| Reagent | Resolution | Speed | Cost | Applications |
|---|---|---|---|---|
| This compound | High | Moderate | Moderate | Amino acids, peptides, pharmaceuticals |
| OPA | Moderate | Fast | Low | Amino acids |
| GITC | Moderate | Slow | Moderate | Amino acids, peptides |
Enantiomeric Separation of Ceftobiprole
A study assessed the pharmacodynamics of ceftobiprole against various Staphylococcus aureus strains using MR to analyze its enantiomers. The results indicated significant differences in activity between enantiomers, underscoring the importance of chiral analysis in antibiotic development .
Analysis of Non-Proteinogenic Amino Acids
Research has demonstrated MR's capability to resolve non-proteinogenic amino acids effectively. In one study, various amino acid derivatives were analyzed using HPLC with MR, showing improved resolution over traditional methods .
Mechanism of Action
Marfey’s reagent exerts its effects through nucleophilic substitution reactions with primary amines. The fluorine atom in the reagent acts as a leaving group, allowing the formation of a stable covalent bond with the amine group of amino acids. This reaction results in the formation of diastereomers, which can be separated and analyzed using chromatographic techniques .
Comparison with Similar Compounds
Comparison with Similar Compounds
Marfey’s reagent belongs to a family of chiral derivatizing agents. Key competitors and variants include:
Structural Variants of Marfey’s Reagent
- FDVA (1-fluoro-2,4-dinitrophenyl-5-L-valine amide): Replaces the L-alanine moiety with L-valine. Improves resolution of valine-rich peptides but is less versatile for broad amino acid analysis .
- FDNP-Ile/Phe/Leu : Variants with isoleucine, phenylalanine, or leucine chiral centers. These are niche reagents for specific enantiomeric pairs but lack FDAA’s general applicability .
- HS-Advanced Marfey’s Method : Employs hyper-sensitive labeling reagents (e.g., L-FDVDA) for trace natural products. Enhances detection limits but requires specialized synthesis .
Alternative Derivatization Agents
- Dimethylcysteine (DiCys)/o-Phthalaldehyde (OPA): Used for thiol-containing metabolites. DiCys/OPA offers faster derivatization (minutes vs.
- Dansyl Chloride : Fluorescent tagging agent for amines. Provides high sensitivity but struggles with chiral separation without additional chiral columns .
- NBD-F (4-fluoro-7-nitrobenzofurazan): Fluorescent derivatization for HPLC. Limited to primary amines and less effective for D/L resolution compared to FDAA .
Table 1: Key Comparison of Marfey’s Reagent and Alternatives
| Reagent | Chiral Center | Reaction Time | Key Applications | Limitations | Detection Mode |
|---|---|---|---|---|---|
| Marfey’s (FDAA) | L-Ala | 24 h | Broad amino acid analysis | Bis-adducts; slow kinetics | UV/Vis, MS/MS |
| FDVA | L-Val | 24 h | Valine-rich peptides | Narrow applicability | UV/Vis |
| DiCys/OPA | N/A | 10 min | Thiol metabolites (e.g., cysteine) | Limited to thiols | Fluorescence |
| Dansyl Chloride | N/A | 1 h | Primary amine detection | Requires chiral columns | Fluorescence |
Research Findings and Methodological Advances
Optimization of Marfey’s Derivatization
- Neutral pH Chromatography: Traditional acidic (pH 2–3) solvent systems were replaced with neutral (pH 6.5) conditions, improving resolution of all 20 proteinogenic DL-amino acids. Negative-mode MS/MS detection at pH 6.5 enhanced sensitivity (LOQ: 0.1–10 nM) compared to acidic positive-mode methods .
- Isobaric Separation : Leu and Ile, which share the same mass (Q1 = 382.2), were resolved using distinct Q3 transitions (263.2 for Ile, 288.2 for Leu) and chromatographic elution orders (L-Ile > L-Leu > D-Ile > D-Leu) .
Limitations and Mitigations
- Bis-Adducts: His and Tyr form bis-Marfey’s adducts, requiring kinetic monitoring to ensure complete mono-derivatization .
- Matrix Effects : Negligible in bacterial extracts but significant in plasma; internal standards (e.g., ¹³C₃-D-Ala) improve quantification accuracy .
Biological Activity
Marfey's reagent, also known as FDAA (N-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), is a chiral derivatizing agent widely used in the analysis of amino acids and peptides. Its primary function is to facilitate the separation and identification of enantiomers through high-performance liquid chromatography (HPLC). This article explores the biological activity of this compound, its applications in chiral analysis, and relevant research findings.
1. Overview of this compound
This compound was first introduced in 1984 and has since become a standard tool for the enantioseparation of amino acids and other compounds containing amine functional groups. The reagent reacts with amino acids to form diastereomers, which can then be separated based on their different physical properties, particularly their retention times in HPLC systems. The reaction mechanism involves nucleophilic substitution where the fluorine atom in this compound is replaced by the amino group of the target molecule.
The biological activity of this compound is largely attributed to its ability to form diastereomers from racemic mixtures. The formation of these diastereomers allows for their separation due to differences in stability and interaction with the stationary phase in HPLC. Key aspects of this mechanism include:
- Intramolecular Hydrogen Bonding : The L-L diastereomer forms stronger hydrogen bonds compared to the L-D diastereomer, leading to differences in elution order during chromatography .
- Chirality : The chiral nature of this compound is crucial as it ensures that the resulting derivatives maintain distinct configurations, allowing for effective separation .
3. Applications in Biological Research
This compound has been extensively utilized in various biological studies, including:
- Chiral Analysis of Amino Acids : It is commonly employed for determining enantiomeric purity in pharmaceutical compounds and natural products .
- Peptide Characterization : Researchers use this compound to analyze peptides from microbial sources, aiding in the identification and characterization of bioactive peptides .
- Drug Development : The pharmaceutical industry relies on this compound for assessing the enantiomeric purity of drugs, which is critical for ensuring efficacy and safety .
Case Study 1: Enantioseparation of Amino Acids
A study demonstrated the effectiveness of this compound in separating amino acids such as serine and asparagine. The derivatization with new chiral variants showed improved resolution compared to traditional methods .
| Amino Acid | Resolution with MR | Resolution with New Variants |
|---|---|---|
| Serine | Moderate | High |
| Asparagine | Low | High |
Case Study 2: Application in Pharmaceutical Analysis
Another significant application involved using this compound for analyzing enantiomers of certain amino group-containing drugs. This study highlighted how different configurations could affect pharmacological activity, emphasizing the importance of chiral purity in drug formulations .
5. Research Findings
Recent studies have further explored modifications and improvements to this compound:
- New Chiral Variants : Researchers have synthesized new structural variants that enhance separation efficiency for specific amino acids . These variants have shown superior performance over traditional Marfey’s reagent.
- Stability and Detection : Findings indicate that derivatives formed using Marfey’s reagent exhibit high stability under various conditions, making them suitable for extended analytical procedures .
6. Conclusion
This compound remains a pivotal tool in the field of chiral analysis due to its unique ability to derive diastereomers from racemic mixtures effectively. Its applications span across various domains, including biochemistry, pharmaceuticals, and environmental science. Continued research into its variants promises further enhancements in analytical capabilities, ensuring its relevance in future studies.
Q & A
Q. What is the principle behind using Marfey's reagent for chiral resolution of amino acids?
this compound (FDAA) reacts with amino acids to form diastereomeric derivatives, which can be separated using reverse-phase chromatography. The chiral center in the reagent (L- or D-alanine amide) introduces stereochemical diversity, enabling resolution of enantiomers on standard achiral columns. Acidic or neutral mobile phases (e.g., ammonium acetate at pH 6.5) enhance separation by exploiting differences in hydrophobicity and ionization .
Q. What is the standard protocol for derivatizing amino acids with this compound?
A typical workflow involves:
- Adding 40 μL of 20 mM this compound to 20 μL of sample.
- Including 10 μL of 0.5 M triethylamine (TEA) to catalyze the reaction.
- Incubating at 37°C for 24 hours (prolonged for slow-reacting residues like Thr).
- Quenching with HCl and diluting with acetonitrile/formic acid for LC-MS/MS analysis. Excess reagent (>3-fold) ensures pseudo-first-order kinetics for mono-adduct formation .
Q. How does internal standardization improve quantification accuracy in Marfey's-based assays?
Unnatural amino acids (e.g., ¹³C₃-D-Ala) are added to control for derivatization efficiency and matrix effects. These internal standards compete with impurities like 1,5-difluoro-2,4-dinitrobenzene, ensuring linearity and correcting for reaction variability .
Advanced Research Questions
Q. How can reaction kinetics complicate the derivatization of amino acids like His, Tyr, or Cys?
His, Tyr, and Cys₂ (disulfide-linked) can form bis-Marfey's adducts, leading to competing reaction pathways. For example:
- Mono-adduct formation for Tyr has a 4×t½ of 2.5 hours.
- Bis-adduct formation requires extended reaction times (>24 hours). Kinetic studies using LC-MS/MS fragmentation (e.g., Q1/Q3 transitions) are critical to optimize conditions for target analytes .
Q. What strategies resolve co-elution of isobaric amino acids (e.g., Leu/Ile) in Marfey's-based methods?
- Use neutral pH mobile phases (ammonium acetate, pH 6.5) to improve chromatographic resolution.
- Employ MS/MS spectral deconvolution :
- Q3 fragment 263.2 selectively detects Ile.
- Q3 fragment 288.2 targets Leu.
Q. How can this compound be adapted for non-proteinogenic amino acids or complex natural products?
- Advanced Marfey's analysis : Hydrolyze peptides (e.g., mutanofactin or ethyl tumonoate A) and derivatize free amino acids with FDAA. Compare retention times and MS/MS spectra to synthetic standards.
- HS-advanced Marfey's method : Use high-sensitivity labeling reagents (e.g., L-FDVDA) to detect trace isomers in mid-sized peptides, even with overlapping NMR/bioactivity profiles .
Q. What are the limitations of this compound in resolving certain D/L-amino acid pairs?
- Poor resolution of D/L-Glu and D/L-Asp under acidic conditions due to similar hydrophobicity.
- Solution: Switch to neutral pH gradients (e.g., water/acetonitrile/ammonium acetate) and negative-ion MS detection, which improves sensitivity and separation for polar residues .
Methodological Optimization Tables
Q. Table 1. Derivatization Kinetics of Select Amino Acids
| Amino Acid | Mono-Adduct 4×t½ (95% Completion) | Bis-Adduct Formation Risk |
|---|---|---|
| Pro | 30 minutes | None |
| Thr | 17 hours | None |
| Tyr | 2.5 hours | High |
| His | 4.5 hours | Moderate |
Q. Table 2. LC-MS/MS Parameters for Problematic Isobars
| Amino Acid | Q1 Mass | Selective Q3 Fragment |
|---|---|---|
| Ile | 382.2 | 263.2 |
| Leu | 382.2 | 288.2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
